4-Chloro-6-phenylthieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-6-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. It is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a chlorine atom at the 4-position and a phenyl group at the 6-position.
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine are currently unknown. This compound is part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
It’s known that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
The specific biochemical pathways affected by this compound are not yet identified. It’s important to note that the compound’s reactivity could potentially influence various biochemical pathways. For instance, related compounds like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .
Result of Action
The compound’s potential to penetrate bacterial cells and interact with targets suggests it may have significant cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that the compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemical Analysis
Biochemical Properties
It is known that this compound can undergo various chemical reactions, making it valuable in the synthesis of complex organic compounds .
Molecular Mechanism
It is known that the compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine can be achieved through several methods. One common approach involves the cyclization of 2-aminothiophene-3-carboxylic acid derivatives with appropriate reagents. For instance, the reaction of 2-aminothiophene-3-carboxylic acid with ethyl isothiocyanate in the presence of sodium hydroxide can yield the desired thienopyrimidine scaffold .
Another method involves the use of substituted pyrimidine-4-carboxylic acid derivatives as starting materials. These derivatives can undergo cyclization with 2-nitrothiophenes, followed by reduction and further functionalization to obtain the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been reported as an efficient method for producing this compound in high yields .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiophene ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a scaffold for developing new drugs with anti-inflammatory, anticancer, and antimicrobial activities
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: The compound is employed in studying various biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine
- 4-Chloro-6-phenylthieno[3,2-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
Uniqueness
4-Chloro-6-phenylthieno[2,3-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a versatile scaffold for designing compounds with tailored biological activities and physicochemical properties .
Properties
IUPAC Name |
4-chloro-6-phenylthieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-11-9-6-10(8-4-2-1-3-5-8)16-12(9)15-7-14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFATWIQZZNARY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351767 | |
Record name | 4-chloro-6-phenylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35970-79-7 | |
Record name | 4-chloro-6-phenylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-phenylthieno[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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